GABAB receptor antagonist 1

Overview

Description

Preparation Methods

The preparation of compound “PMID25050158C14” involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up the laboratory procedures while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Compound “PMID25050158C14” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Compound “PMID25050158C14” has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the gamma-aminobutyric acid B receptor and its modulation.

Biology: It is used to investigate the role of gamma-aminobutyric acid B receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and depression.

Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies

Mechanism of Action

The mechanism of action of compound “PMID25050158C14” involves its binding to the gamma-aminobutyric acid B receptor, where it acts as a negative allosteric modulator. This binding causes a conformational change in the receptor, which in turn affects the signaling pathways mediated by guanine nucleotide-binding proteins. The modulation of these pathways can lead to various physiological effects, such as the inhibition of neurotransmitter release and the reduction of neuronal excitability .

Comparison with Similar Compounds

Compound “PMID25050158C14” is similar to other gamma-aminobutyric acid B receptor modulators, such as CGP7930. it is unique in its negative allosteric modulation, whereas CGP7930 is a positive allosteric modulator. Other similar compounds include:

Baclofen: A gamma-aminobutyric acid B receptor agonist.

Phaclofen: A gamma-aminobutyric acid B receptor antagonist.

CGP54626: Another gamma-aminobutyric acid B receptor antagonist .

This detailed article provides a comprehensive overview of compound “PMID25050158C14”, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Biological Activity

GABAB receptor antagonists, particularly GABAB receptor antagonist 1 (often referred to in research as CGP 46381), have garnered significant attention in neuroscientific studies due to their unique mechanisms of action and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including data tables and case studies.

Overview of GABAB Receptors

GABAB receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. They are composed of two subunits, GABA_B1 and GABA_B2, which form obligate heterodimers. The activation of these receptors leads to the modulation of various intracellular signaling pathways, primarily through the inhibition of adenylyl cyclase and the activation of potassium channels .

GABAB receptor antagonists function by blocking the binding of the endogenous neurotransmitter GABA, thereby inhibiting the receptor's activity. This action can lead to increased neuronal excitability and neurotransmitter release, which has implications for various neurological conditions.

Key Mechanisms:

- Inhibition of GABAergic Transmission : By antagonizing GABAB receptors, these compounds can reduce the inhibitory effects normally mediated by GABA, potentially enhancing synaptic transmission.

- Modulation of Neurotransmitter Release : Antagonists can influence the release of other neurotransmitters, such as dopamine and serotonin, by disrupting feedback mechanisms mediated by GABAB receptors .

Biological Activity Data

The following table summarizes key biological activity metrics for this compound:

Case Studies and Research Findings

- Neurogenesis Promotion : A study demonstrated that CGP 46381 promotes hippocampal neurogenesis in animal models, suggesting a potential therapeutic role in cognitive enhancement and neurodegenerative diseases .

- Addiction Research : Research indicated that GABAB receptor antagonists can attenuate drug-seeking behavior in addiction models. For instance, CGP 46381 reduced intravenous self-administration of nicotine in rats, highlighting its potential application in treating substance use disorders .

- Role in Neurological Disorders : Studies have shown that GABAB receptor antagonists may have a role in modulating symptoms associated with neurological disorders such as epilepsy and anxiety disorders. By blocking inhibitory signals, these antagonists can alter neuronal excitability and potentially provide therapeutic benefits in conditions characterized by excessive inhibition .

Properties

IUPAC Name |

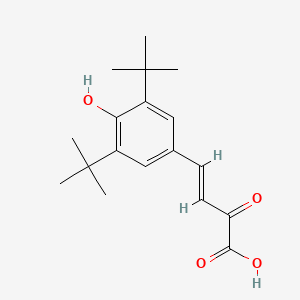

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQDGAUDNMVMCD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.